molecular formula C16H16N4OS B11648513 (6Z)-5-imino-6-(2-methylbenzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-(2-methylbenzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11648513
M. Wt: 312.4 g/mol
InChI Key: GEYIBBROMSFRDP-XWFJYDPRSA-N
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Description

(6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: is a complex organic compound characterized by its unique structure, which includes a thiadiazolo ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-5-imino-6-[(2-methylphenyl)methylidene]-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzaldehyde with an appropriate thiadiazole derivative under acidic conditions, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the imino group, converting it into an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the thiadiazolo-pyrimidine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.

Medicine: The compound shows promise in medicinal chemistry, particularly as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (6Z)-5-imino-6-[(2-methylphenyl)methylidene]-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: What sets (6Z)-5-imino-6-[(2-methylphenyl)methylidene]-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its unique thiadiazolo-pyrimidine core, which imparts distinct electronic properties and potential bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

(6Z)-5-imino-6-[(2-methylphenyl)methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C16H16N4OS/c1-9(2)15-19-20-13(17)12(14(21)18-16(20)22-15)8-11-7-5-4-6-10(11)3/h4-9,17H,1-3H3/b12-8-,17-13?

InChI Key

GEYIBBROMSFRDP-XWFJYDPRSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C

Canonical SMILES

CC1=CC=CC=C1C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C

Origin of Product

United States

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